2-(Trifluoromethyl)pyrimidine-4,5,6-triamine
CAS No.: 2927-11-9
Cat. No.: VC17983436
Molecular Formula: C5H6F3N5
Molecular Weight: 193.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2927-11-9 |
|---|---|
| Molecular Formula | C5H6F3N5 |
| Molecular Weight | 193.13 g/mol |
| IUPAC Name | 2-(trifluoromethyl)pyrimidine-4,5,6-triamine |
| Standard InChI | InChI=1S/C5H6F3N5/c6-5(7,8)4-12-2(10)1(9)3(11)13-4/h9H2,(H4,10,11,12,13) |
| Standard InChI Key | VTUKRNCUVXBFJT-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(N=C1N)C(F)(F)F)N)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(trifluoromethyl)pyrimidine-4,5,6-triamine (CHFN) is characterized by a planar pyrimidine ring system. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. Quantum mechanical calculations reveal that the -CF group reduces the electron density at the pyrimidine ring, enhancing susceptibility to nucleophilic attacks at positions 4, 5, and 6 .
Key physicochemical parameters include:
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Molecular Weight: 193.13 g/mol
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LogP: 1.2 (indicating moderate lipophilicity)
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Water Solubility: 0.8 mg/mL (pH 7.0, 25°C)
The compound’s stability under physiological conditions is attributed to the trifluoromethyl group, which mitigates oxidative degradation .
Synthetic Methodologies
Multi-Step Synthesis from Ethyl Trifluoroacetoacetate
A widely adopted route involves four sequential reactions starting with ethyl trifluoroacetoacetate (Scheme 1) :
Domino Cycloaddition Reactions
Alternative methods leverage domino reactions between chromone derivatives and aminoheterocycles. For example, reacting 1-(2-fluorophenyl)prop-2-yn-1-ones with aliphatic amines under mild conditions generates fused pyridine intermediates, which are subsequently functionalized to yield the target compound . This approach achieves yields up to 82% and tolerates diverse substituents on the pyrimidine ring .
Biological Activities
Antimicrobial and Antiviral Effects
Derivatives of this compound demonstrate broad-spectrum antimicrobial activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
The trifluoromethyl group enhances membrane permeability, facilitating disruption of microbial cell walls .
Applications in Drug Development
Kinase Inhibitors
Structural analogs of 2-(trifluoromethyl)pyrimidine-4,5,6-triamine serve as ATP-competitive inhibitors in kinase-targeted therapies. For instance, derivatives bearing sulfonamide side chains inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC values < 1 μM, showing promise for antiangiogenic cancer treatments .
Agricultural Chemistry
In agrochemical formulations, this compound acts as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 95% weed suppression at application rates of 50 g/ha, outperforming commercial standards like imazapyr .
Comparative Analysis with Structural Analogs
The following table contrasts 2-(trifluoromethyl)pyrimidine-4,5,6-triamine with related compounds:
| Compound | Structure | Key Features | Bioactivity Highlights |
|---|---|---|---|
| 4,5,6-Triaminopyrimidine | No -CF group | High water solubility | Antiviral (HCV EC = 3.1 μM) |
| 2-Methylpyrimidine-4,5,6-triamine | -CH substituent | Lower metabolic stability | Moderate kinase inhibition |
| 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine | -CF group | Enhanced lipophilicity and stability | Broad-spectrum anticancer activity |
The trifluoromethyl derivative’s superior pharmacokinetic profile underscores its dominance in therapeutic applications .
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